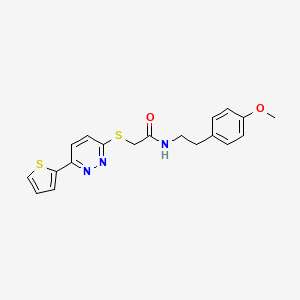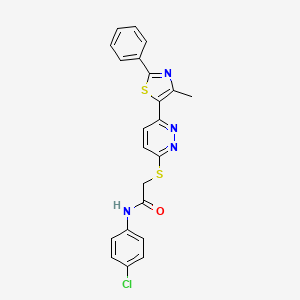![molecular formula C22H17ClN2O2 B14975760 5-[(4-chlorobenzyl)oxy]-2-(4-phenyl-1H-pyrazol-5-yl)phenol](/img/structure/B14975760.png)
5-[(4-chlorobenzyl)oxy]-2-(4-phenyl-1H-pyrazol-5-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(4-CHLOROPHENYL)METHOXY]-2-(4-PHENYL-1H-PYRAZOL-3-YL)PHENOL is a compound that belongs to the class of pyrazole derivatives. Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.
Preparation Methods
The synthesis of 5-[(4-CHLOROPHENYL)METHOXY]-2-(4-PHENYL-1H-PYRAZOL-3-YL)PHENOL typically involves the reaction of 4-chlorophenylmethanol with 4-phenyl-1H-pyrazole-3-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified using column chromatography .
Chemical Reactions Analysis
5-[(4-CHLOROPHENYL)METHOXY]-2-(4-PHENYL-1H-PYRAZOL-3-YL)PHENOL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield alcohols.
Scientific Research Applications
5-[(4-CHLOROPHENYL)METHOXY]-2-(4-PHENYL-1H-PYRAZOL-3-YL)PHENOL has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: The compound is used in the development of new drugs and in the study of drug-receptor interactions.
Mechanism of Action
The mechanism of action of 5-[(4-CHLOROPHENYL)METHOXY]-2-(4-PHENYL-1H-PYRAZOL-3-YL)PHENOL involves its interaction with specific molecular targets and pathways. For instance, in antileishmanial activity, the compound interacts with the enzyme dihydrofolate reductase (DHFR), inhibiting its activity and thereby disrupting the folate pathway essential for the survival of the parasite . In antimalarial activity, it targets the Plasmodium species, inhibiting their growth and replication .
Comparison with Similar Compounds
Similar compounds to 5-[(4-CHLOROPHENYL)METHOXY]-2-(4-PHENYL-1H-PYRAZOL-3-YL)PHENOL include other pyrazole derivatives such as:
Pyrazofurin: Known for its antiviral properties.
Encorafenib: Used in the treatment of melanoma.
Celecoxib: A nonsteroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation.
Crizotinib: Used in the treatment of non-small cell lung cancer.
Lonazolac: An anti-inflammatory drug.
These compounds share a similar pyrazole core structure but differ in their substituents, leading to variations in their pharmacological activities and applications.
Properties
Molecular Formula |
C22H17ClN2O2 |
|---|---|
Molecular Weight |
376.8 g/mol |
IUPAC Name |
5-[(4-chlorophenyl)methoxy]-2-(4-phenyl-1H-pyrazol-5-yl)phenol |
InChI |
InChI=1S/C22H17ClN2O2/c23-17-8-6-15(7-9-17)14-27-18-10-11-19(21(26)12-18)22-20(13-24-25-22)16-4-2-1-3-5-16/h1-13,26H,14H2,(H,24,25) |
InChI Key |
FRQSVHCJTOIJCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NN=C2)C3=C(C=C(C=C3)OCC4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-Chlorophenyl)-2-{[6-(2-acetamido-5-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}propanamide](/img/structure/B14975689.png)
![[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl][5-(3-methoxyphenyl)-1H-pyrazol-3-yl]methanone](/img/structure/B14975691.png)
![ethyl [1-methyl-8-(4-methylphenyl)-2,4-dioxo-1,2,4,6,7,8-hexahydro-3H-imidazo[2,1-f]purin-3-yl]acetate](/img/structure/B14975698.png)

![N-(3-Chloro-4-fluorophenyl)-2-{[5-oxo-6-(2-propanamidophenyl)-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide](/img/structure/B14975709.png)

![Ethyl 7-(3,4-difluorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B14975711.png)
![2-{[4-(3-Chlorophenyl)piperazino]carbonyl}-1,9-dimethylpyrido[1,2-A]pyrrolo[2,3-D]pyrimidin-4(1H)-one](/img/structure/B14975734.png)
![N-{2-[3-({[(2,5-Dichlorophenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]phenyl}propanamide](/img/structure/B14975743.png)
![N-(4-Methyl-2-{5-oxo-3-[({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-4,5-dihydro-1,2,4-triazin-6-YL}phenyl)propanamide](/img/structure/B14975750.png)
![2-[3-(2-methoxyethyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide](/img/structure/B14975752.png)
![6-(3,4-Dimethylphenyl)-4-methyl-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B14975762.png)
![N~6~-(2-chlorobenzyl)-N~4~-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B14975771.png)
